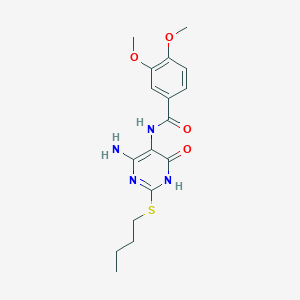
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride” is characterized by a pyrrolidine ring attached to a pyrazine ring. The 3D structure of the molecule can be obtained from databases like PubChem .
Physical And Chemical Properties Analysis
“(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride” is a solid crystal with a white to almost white appearance . It is stable at room temperature and soluble in water and ethanol .
Scientific Research Applications
Molecular Structure and Synthesis
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is part of the pyrrole and pyrrolidine family, known for their significant role in biological molecules such as heme and chlorophyll. Pyrrole derivatives, including pyrrolidine, are often synthesized through the condensation of amines with carbonyl-containing compounds. This process includes various synthetic reactions like the Knorr, Hantzsch, and Paal-Knorr synthesis, contributing to the creation of functional derivatives. These derivatives have applications in diverse fields, including solvents, dyes, and conducting polymers like polypyrroles, which are noted for their electrical conductivity and stability (Anderson & Liu, 2000).
Biological and Pharmaceutical Utility
Nitrogen-containing heterocyclic compounds, such as those in the pyrazine and pyrrolidine family, serve as structural components in pharmaceuticals and agrochemicals due to their high biological activities. Specific compounds like 2-methylpyrazine are used as raw materials for drugs like the anti-tuberculosis drug pyrazinamide. Additionally, polypyrrole, a material derived from pyrrole, is gaining attention as an electroconductive polymer, highlighting the compound's significance in both pharmaceutical and material science sectors (Higashio & Shoji, 2004).
Optoelectronic Applications
The pyrrolopyrazine scaffold, closely related to pyrrolidin-3-amine derivatives, is prominent in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, involving regio-selective amination reactions. These compounds exhibit promising optical and thermal properties, making them suitable for applications in the field of optoelectronics (Meti et al., 2017).
Mechanism of Action
The mechanism of action of “(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride” is not specified in the available resources. The mechanism of action of a chemical compound generally refers to its interactions with biological targets, such as enzymes, receptors, or other proteins. This information is typically obtained through experimental studies .
Safety and Hazards
The safety information for “(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride” is limited. Like most chemicals, it should be handled with appropriate laboratory safety procedures. Personal protective equipment should be worn to avoid contact with skin and eyes and to prevent inhalation of dust or gas. In case of accidental contact or inhalation, immediate rinsing and respiratory treatment should be administered .
properties
IUPAC Name |
(3R)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFLFVRRJVHMJ-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)
![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)
![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
